molecular formula C15H21Cl2N5O5 B115784 N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide CAS No. 142439-63-2

N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide

Cat. No. B115784
CAS RN: 142439-63-2
M. Wt: 422.3 g/mol
InChI Key: KHXWXJZPAQGKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide, commonly known as CB1954, is a prodrug that is activated by an enzyme called nitroreductase. CB1954 has been extensively studied for its potential use in cancer therapy and gene therapy.

Mechanism of Action

The mechanism of action of CB1954 involves the activation of the prodrug by nitroreductase. Nitroreductase reduces the nitro group of CB1954, resulting in the formation of a highly reactive intermediate that alkylates DNA and RNA, leading to cell death.
Biochemical and Physiological Effects
CB1954 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. CB1954 has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

CB1954 has several advantages for lab experiments. It is easy to synthesize and can be activated by nitroreductase, which is overexpressed in many cancer cells. CB1954 also has minimal toxicity in normal cells, making it a safe and effective prodrug for cancer therapy. However, CB1954 has some limitations for lab experiments. It requires the presence of nitroreductase for activation, which may limit its use in certain cell types. CB1954 also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for CB1954 research. One direction is to develop more potent nitroreductase activators that can activate CB1954 in a wider range of cancer cells. Another direction is to develop new prodrugs that can be activated by other enzymes or stimuli. Additionally, CB1954 can be used as a gene therapy vector to deliver therapeutic genes to target cells. Future research can focus on optimizing CB1954 as a gene therapy vector and improving its efficiency and safety.

Synthesis Methods

CB1954 can be synthesized by the reaction of 2,4-dinitrobenzamide with 2-chloro-N,N-bis(2-chloroethyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield CB1954.

Scientific Research Applications

CB1954 has been extensively studied for its potential use in cancer therapy and gene therapy. In cancer therapy, CB1954 is used as a prodrug that is activated by nitroreductase, an enzyme that is overexpressed in many cancer cells. Once activated, CB1954 forms a toxic metabolite that kills cancer cells. In gene therapy, CB1954 is used as a gene therapy vector that delivers therapeutic genes to target cells.

properties

CAS RN

142439-63-2

Product Name

N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide

Molecular Formula

C15H21Cl2N5O5

Molecular Weight

422.3 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-N-[2-(dimethylamino)ethyl]-2,4-dinitrobenzamide

InChI

InChI=1S/C15H21Cl2N5O5/c1-19(2)8-5-18-15(23)11-9-13(20(6-3-16)7-4-17)14(22(26)27)10-12(11)21(24)25/h9-10H,3-8H2,1-2H3,(H,18,23)

InChI Key

KHXWXJZPAQGKDJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Other CAS RN

142439-63-2

synonyms

DEBCADB
N-((N,N-dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide

Origin of Product

United States

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